molecular formula C8H3Cl3F2O2 B6351668 4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole CAS No. 1357625-69-4

4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole

Cat. No.: B6351668
CAS No.: 1357625-69-4
M. Wt: 275.5 g/mol
InChI Key: IAJUWINIHHPLGZ-UHFFFAOYSA-N
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Description

4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole is a chemical compound characterized by the presence of a trichloromethyl group and two fluorine atoms attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(trichloromethyl)benzoic acid with anhydrous iron (III) chloride in anhydrous chlorobenzene at elevated temperatures (125-130°C) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole can undergo various chemical reactions, including:

    Substitution Reactions: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the trichloromethyl group.

Scientific Research Applications

4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole involves its interaction with molecular targets through its reactive functional groups. The trichloromethyl and difluoro groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. These interactions can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole is unique due to the combination of its trichloromethyl and difluoro groups attached to a benzodioxole ring. This unique structure imparts specific chemical properties that make it valuable in various applications, particularly in organic synthesis and materials science.

Properties

IUPAC Name

2,2-difluoro-4-(trichloromethyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F2O2/c9-7(10,11)4-2-1-3-5-6(4)15-8(12,13)14-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJUWINIHHPLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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